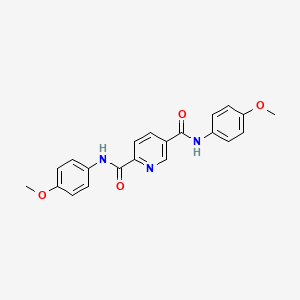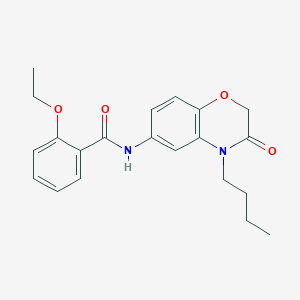![molecular formula C17H16N4O B14952101 2-anilino-N'-[(1E)-1H-indol-3-ylmethylene]acetohydrazide](/img/structure/B14952101.png)
2-anilino-N'-[(1E)-1H-indol-3-ylmethylene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-anilino-N’-[(1E)-1H-indol-3-ylmethylene]acetohydrazide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-anilino-N’-[(1E)-1H-indol-3-ylmethylene]acetohydrazide typically involves the reaction of 2-anilinoacetohydrazide with an appropriate indole derivative under specific conditions. One common method involves the condensation reaction between 2-anilinoacetohydrazide and indole-3-carboxaldehyde in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would likely involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-anilino-N’-[(1E)-1H-indol-3-ylmethylene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the anilino or indole moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the indole and anilino moieties.
Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
2-anilino-N’-[(1E)-1H-indol-3-ylmethylene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Mecanismo De Acción
The mechanism of action of 2-anilino-N’-[(1E)-1H-indol-3-ylmethylene]acetohydrazide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The compound may exert its effects by inhibiting key enzymes or receptors involved in disease pathways, leading to therapeutic outcomes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-anilino-N’-[(1E)-1-phenylethylidene]acetohydrazide
- 2-anilino-N’-[(1E)-1-methyl-3-phenyl-2-propenylidene]acetohydrazide
- 2-anilino-N’-[(E)-(4-chloro-3-nitrophenyl)methylene]acetohydrazide
Uniqueness
2-anilino-N’-[(1E)-1H-indol-3-ylmethylene]acetohydrazide stands out due to its indole moiety, which imparts unique biological activities. The presence of the indole ring enhances its potential as a therapeutic agent, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C17H16N4O |
|---|---|
Peso molecular |
292.33 g/mol |
Nombre IUPAC |
2-anilino-N-[(E)-1H-indol-3-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C17H16N4O/c22-17(12-18-14-6-2-1-3-7-14)21-20-11-13-10-19-16-9-5-4-8-15(13)16/h1-11,18-19H,12H2,(H,21,22)/b20-11+ |
Clave InChI |
GMLPHXQGWJISDL-RGVLZGJSSA-N |
SMILES isomérico |
C1=CC=C(C=C1)NCC(=O)N/N=C/C2=CNC3=CC=CC=C32 |
SMILES canónico |
C1=CC=C(C=C1)NCC(=O)NN=CC2=CNC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-Ethylphenyl)-4-methyl-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B14952024.png)
![N-(2,4-dimethoxyphenyl)-2-(5,5-dimethyl-15-oxo-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)acetamide](/img/structure/B14952033.png)
![[4-(2-Methoxyphenyl)piperazin-1-yl][2-(thiophen-2-yl)quinolin-4-yl]methanone](/img/structure/B14952041.png)
![1-[(3-fluorophenyl)sulfonyl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B14952048.png)
![N-benzyl-7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14952052.png)
![2-Hydroxy-N-({N'-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B14952053.png)
![N',N''-{1,4-Phenylenebis[(1E,3E)-2-methyl-1-propen-1-YL-3-ylidene]}bis[2-(3,4-dimethylphenoxy)acetohydrazide]](/img/structure/B14952061.png)
![4-({4-(4-Methoxyphenyl)-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}amino)-4-oxobutanoic acid](/img/structure/B14952066.png)
![6-imino-N-[2-(4-methoxyphenyl)ethyl]-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14952067.png)
![3-hydroxy-5-(4-methoxyphenyl)-4-[(5-methylfuran-2-yl)carbonyl]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14952075.png)


![2-chloro-6-fluoro-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide](/img/structure/B14952095.png)
